molecular formula C50H96NO8P B1264508 1-hexadecanoyl-2-[(5Z,9Z)-hexacosadienoyl]-sn-glycero-3-phosphocholine

1-hexadecanoyl-2-[(5Z,9Z)-hexacosadienoyl]-sn-glycero-3-phosphocholine

Cat. No. B1264508
M. Wt: 870.3 g/mol
InChI Key: ITFWNTFYLTWDNT-DDPSORSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-[(5Z,9Z)-hexacosadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:2 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (5Z,9Z)-hexacosadienoyl respectively. It derives from a hexadecanoic acid and a (5Z,9Z)-5,9-hexacosadienoic acid.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of arsenic-containing phosphatidylcholines, a group to which 1-hexadecanoyl-2-[(5Z,9Z)-hexacosadienoyl]-sn-glycero-3-phosphocholine belongs, has been developed. This enables the study of the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).

Biological Activities and Physical Properties

  • Investigations into the critical micellar concentration of phosphocholine derivatives, including this compound, reveal insights into their biological activities and physical characteristics (Kramp et al., 1984).
  • The biophysical properties of unusual phospholipids from marine invertebrates, including this compound, have been studied, showing unique phase properties and interactions with sterols (Ayanoglu et al., 1986).

Enzymatic Synthesis and Applications

  • The enzymatic synthesis of related phosphocholine compounds has been explored, highlighting their potential in understanding the physiological importance of these pathways (Wykle et al., 1980).

Analytical Techniques and Spectroscopy

  • Advanced analytical techniques such as infrared reflection absorption spectroscopy have been employed to monitor the enzymatic processes involving compounds like this compound, providing detailed insights into their behavior at molecular levels (Gericke & Hühnerfuss, 1994).

Membrane Dynamics and Lipid Bilayers

  • Research on the mixing properties of phospholipids, including this compound, in liquid-crystalline phase has implications for understanding membrane dynamics and the behavior of lipid bilayers (Ahn & Yun, 1999).

properties

Molecular Formula

C50H96NO8P

Molecular Weight

870.3 g/mol

IUPAC Name

[(2R)-2-[(5Z,9Z)-hexacosa-5,9-dienoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C50H96NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-19-17-15-13-11-9-7-2/h28-29,35,37,48H,6-27,30-34,36,38-47H2,1-5H3/b29-28-,37-35-/t48-/m1/s1

InChI Key

ITFWNTFYLTWDNT-DDPSORSSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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